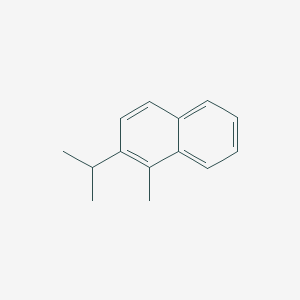

Naphthalene, 1-methyl-2-(1-methylethyl)-

Description

Contextualization within Alkylated Naphthalene (B1677914) Derivatives and Broader Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. tandfonline.comfiveable.melibretexts.org These compounds are ubiquitous in the environment, primarily formed from the incomplete combustion of organic materials like coal, oil, gas, and wood, or occurring naturally in fossil fuels. scispace.comnih.gov Naphthalene, with its structure of two fused benzene (B151609) rings, is the simplest PAH. libretexts.org

PAHs can be modified through the addition of substituent groups, creating a vast array of derivatives. nih.gov When hydrocarbon chains (alkyl groups) are attached to the core aromatic structure, the resulting compounds are known as alkylated polycyclic aromatic hydrocarbons (aPAHs). nih.gov Naphthalene, 1-methyl-2-(1-methylethyl)- is a member of a prominent subclass of aPAHs known as alkylated naphthalenes (ANs). This subclass is distinguished by a naphthalene backbone adorned with one or more alkyl groups. wikipedia.org The specific nature of these alkyl groups—their size, branching, and position on the naphthalene rings—gives rise to a wide variety of distinct isomers, each with unique physical and chemical properties. researchgate.netresearchgate.net

Rationale for Academic Investigation of Complex Alkylated Naphthalenes

The scientific interest in complex alkylated naphthalenes stems from two primary domains: their industrial applications and their environmental and toxicological significance.

Industrial Applications: Alkylated naphthalenes are classified as Group V synthetic base oils by the American Petroleum Institute and are valued for their use in high-performance lubricants. wikipedia.org They exhibit outstanding thermo-oxidative and hydrolytic stability, low volatility, and excellent solubility characteristics. researchgate.netresearchgate.net Academic and industrial research is driven by the need to understand how specific molecular structures correlate with performance. Investigations focus on how variations in the length, branching, and number of alkyl chains on the naphthalene ring influence crucial properties like viscosity, pour point, and stability under extreme temperatures and pressures. researchgate.netresearchgate.netlubesngreases.com This research facilitates the design of advanced lubricants for demanding applications. issuu.com

Environmental and Toxicological Relevance: Alkylated PAHs are significant and persistent environmental contaminants. nih.govresearchgate.net Some substituted PAHs are known to be more toxic than their parent compounds, making their study a priority for environmental health and safety. cdnsciencepub.com A key area of academic inquiry is understanding how alkylation affects the metabolic fate of PAHs. nih.gov Metabolic oxidation of the aromatic ring is a critical step that can lead to the formation of DNA-reactive metabolites. However, the presence of alkyl substituents can provide an alternative site for oxidation on the side chain. Research suggests that this shift in metabolism may represent a detoxification pathway, potentially reducing the carcinogenicity of the parent PAH. nih.gov

Identification of Current Research Paradigms and Knowledge Gaps Pertaining to Naphthalene, 1-methyl-2-(1-methylethyl)-

Current research into complex alkylated naphthalenes follows several established paradigms, yet significant knowledge gaps persist, particularly for specific isomers like Naphthalene, 1-methyl-2-(1-methylethyl)-.

Current Research Paradigms:

Structure-Property Correlation: A dominant paradigm involves synthesizing series of structurally distinct alkylated naphthalenes to systematically evaluate how changes in the alkyl groups affect their physical properties. researchgate.net This allows for the development of models that predict performance characteristics for lubricant applications.

Metabolic Pathway Analysis: In vitro studies, often using rat or human liver microsomes, are employed to compare the metabolism of various alkylated naphthalenes. nih.gov These studies help elucidate how the size and position of alkyl groups influence the balance between aromatic ring oxidation and alkyl side-chain oxidation. nih.gov

Environmental Forensics: The analysis of ratios between parent PAHs and different groups of their alkylated homologues in environmental samples is a common technique used to identify and trace sources of pollution. nih.gov

Identified Knowledge Gaps:

Analytical and Quantitative Challenges: A major impediment to research on specific complex aPAHs is the sheer number of possible isomers and a profound lack of commercially available, authenticated analytical standards for most of them. nih.gov This absence makes the accurate identification and quantification of individual compounds like Naphthalene, 1-methyl-2-(1-methylethyl)- in complex mixtures (such as environmental samples or lubricant formulations) extremely challenging and contributes to poor consistency between different laboratories. nih.gov

Isomer-Specific Toxicological Data: While the general toxicity of PAHs is well-documented, there is a significant lack of toxicological data for the vast majority of their alkylated derivatives. researchgate.netcdnsciencepub.com The specific biological activity and potential toxicity of Naphthalene, 1-methyl-2-(1-methylethyl)- remain largely uninvestigated.

Limited Scope of Environmental Monitoring: Regulatory frameworks and routine environmental monitoring programs typically focus on a limited list of 16 priority parent PAHs. scispace.com This approach overlooks the substantial contribution of the broader family of alkylated PAHs, which can often be present in higher concentrations than their parent compounds and may possess significant toxicity. researchgate.netcdnsciencepub.com

Structure

3D Structure

Properties

CAS No. |

61994-26-1 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-methyl-2-propan-2-ylnaphthalene |

InChI |

InChI=1S/C14H16/c1-10(2)13-9-8-12-6-4-5-7-14(12)11(13)3/h4-10H,1-3H3 |

InChI Key |

GTKHTBAAZHJSNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Naphthalene, 1 Methyl 2 1 Methylethyl

Strategies for the Directed Synthesis of Alkylated Naphthalene (B1677914) Frameworks

The controlled introduction of alkyl groups onto a naphthalene ring system is a fundamental challenge in organic synthesis. The inherent reactivity of the α- (C1, C4, C5, C8) and β- (C2, C3, C6, C7) positions can lead to mixtures of isomers, necessitating the development of highly regioselective methods.

Regioselective Alkylation Approaches for Naphthalene Derivatives

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. However, controlling the regioselectivity of this reaction on naphthalene can be difficult. The kinetically favored product often results from substitution at the 1-position due to the formation of a more stable carbocation intermediate. stackexchange.com Conversely, bulkier alkylating agents or different reaction conditions can favor the thermodynamically more stable 2-isomer to minimize steric hindrance. stackexchange.com

A prominent strategy to achieve regioselectivity involves the use of precursors with directing groups. For instance, the alkylation of 2-methoxynaphthalene (B124790) has been investigated as a route to precursors for valuable compounds. The use of solid acid catalysts, such as large-pore zeolites like H-Y, H-BEA, and H-MOR, has shown promise in directing the alkylation to specific positions. iitm.ac.inresearchgate.net In the tert-butylation of 2-methoxynaphthalene, H-MOR was found to be highly selective for the formation of 6-tert-butyl-2-methoxynaphthalene. iitm.ac.inresearchgate.net The shape-selective nature of the zeolite pores is believed to play a crucial role in controlling the access of the alkylating agent to different positions on the naphthalene ring. rsc.org

| Catalyst | Alkylating Agent | Precursor | Major Product(s) | Selectivity (%) | Reference |

| H-MOR | tert-butanol | 2-methoxynaphthalene | 6-tert-butyl-2-methoxynaphthalene | 96 | iitm.ac.in |

| H-Y | tert-butanol | 2-methoxynaphthalene | Di-tert-butyl-2-methoxynaphthalene derivatives | Lower selectivity | iitm.ac.in |

| H-Mordenite | tert-butanol | Naphthalene | 2,6-di-tert-butylnaphthalene | High (2,6/2,7 ratio > 50) | rsc.org |

| p-toluenesulfonic acid | Allylic alcohols | β-naphthol | α-alkylated β-naphthol | High | rsc.org |

Total Synthesis Approaches to Complex Naphthalene Adducts

While direct alkylation is a common approach, total synthesis provides a powerful means to construct complex naphthalene-containing molecules with precise control over stereochemistry. The synthesis of decahydronaphthalene (B1670005) systems, which are hydrogenated derivatives of naphthalene, exemplifies the strategies used to build the core ring structure with defined stereocenters. sigmaaldrich.com Methodologies for the stereoselective synthesis of trans-decalin-based spirocarbocycles have been developed, for instance, through the photocyclization of 1,2-diketones. acs.org These approaches, while not directly yielding Naphthalene, 1-methyl-2-(1-methylethyl)-, demonstrate the sophisticated techniques available for constructing complex polycyclic frameworks with a high degree of stereocontrol, which could be adapted for the synthesis of specific alkylated naphthalene targets.

Functionalization Reactions and Derivative Formation

Once the desired alkylated naphthalene framework is in place, further chemical transformations can be employed to introduce new functional groups and create a diverse range of derivatives.

Oxidative Transformations Leading to Hydroperoxides

The alkyl side chains of alkylated naphthalenes are susceptible to oxidation. The oxidation of isopropylnaphthalenes, for example, can lead to the formation of hydroperoxides. Specifically, the oxidation of a mixture of α- and β-isopropylnaphthalene isomers with molecular oxygen can produce β-isopropyl naphthalene hydroperoxide. google.com Research has shown that 2-(1-hydroperoxy-1-methylethyl)naphthalene can act as a reaction initiator, while 1-(1-hydroperoxy-1-methylethyl)naphthalene can surprisingly inhibit the oxidation reaction. acs.org This is attributed to the thermal decomposition of the 1-isomer into hydroxyaromatic compounds that are active as oxidation inhibitors. acs.org The aerobic oxidation of 2-methoxy-6-(1-methylethyl)naphthalene to its corresponding hydroperoxide has also been reported, with N-hydroxyphthalimide being an efficient catalyst for this transformation. researchgate.net

| Substrate | Oxidizing Agent | Catalyst | Product | Key Finding | Reference |

| 2-methoxy-6-(1-methylethyl)naphthalene | Oxygen | N-hydroxyphthalimide | 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene | High yield of hydroperoxide | researchgate.net |

| Mixture of α- and β-isopropylnaphthalene | Molecular oxygen | - | β-isopropyl naphthalene hydroperoxide | Process for production | google.com |

| Isopropylarenes | Oxygen | - | 1- and 2-(1-hydroperoxy-1-methylethyl)naphthalenes | 1-isomer inhibits oxidation, 2-isomer initiates | acs.org |

Radical and Ionic Mechanisms in Derivatization of Alkylated Naphthalenes

The derivatization of alkylated naphthalenes can proceed through either radical or ionic pathways. The formation of hydroperoxides, as discussed above, typically involves a free-radical chain mechanism. The fragmentation of the naphthalene radical cation has been studied, revealing complex rearrangements and elimination pathways that lead to various smaller aromatic ions. nih.gov While not directly on the target molecule, this provides insight into the behavior of the naphthalene core under radical-cation conditions. The metabolism of alkylated naphthalenes in biological systems also sheds light on oxidative derivatization, where oxidation can occur on either the alkyl side chain or the aromatic ring. nih.gov Studies have shown that the presence of an alkyl substituent tends to shift the metabolism in favor of side-chain oxidation. nih.gov Understanding these fundamental mechanisms is crucial for designing selective derivatization reactions.

Green Chemistry Principles in the Synthesis of Naphthalene, 1-methyl-2-(1-methylethyl)- Analogues

The principles of green chemistry are increasingly being applied to the synthesis of naphthalene derivatives to minimize environmental impact. A key area of focus is the replacement of hazardous and corrosive traditional catalysts, such as AlCl3 and other Lewis acids used in Friedel-Crafts reactions, with more environmentally benign alternatives. iitm.ac.in

The use of solid acid catalysts like zeolites is a significant advancement in this area. rsc.org Zeolites are reusable, non-corrosive, and can lead to higher selectivity, reducing the formation of unwanted byproducts. iitm.ac.in Their shape-selective properties can be exploited to control the regioselectivity of alkylation reactions, as seen in the synthesis of specific isomers of alkylated naphthalenes. rsc.org Furthermore, research into solvent-free reaction conditions, for example, using mechanochemistry or twin-screw extrusion for the synthesis of naphthalene derivatives, offers a promising avenue for reducing solvent waste. researchgate.net The use of water as a solvent in the synthesis of naphthalene bisimides also represents a significant green chemistry approach. rsc.org

| Green Chemistry Approach | Example Application | Benefit | Reference |

| Use of Solid Acid Catalysts | Alkylation of naphthalene and its derivatives using zeolites | Replaces hazardous Lewis acids, reusable, improved selectivity | iitm.ac.inrsc.org |

| Solvent-Free Synthesis | Mechanochemical bromination of naphthalene | Reduces solvent waste | researchgate.net |

| Use of Water as a Solvent | Hydrothermal synthesis of naphthalene bisimides | Environmentally benign solvent | rsc.org |

| Alternative Alkylating Agents | Use of methanol (B129727) for methylation of naphthalene | Produces water as a benign byproduct instead of HCl | google.com |

Catalytic Systems for Modified Naphthalene Synthesis

The synthesis of specifically substituted naphthalenes, such as Naphthalene, 1-methyl-2-(1-methylethyl)-, involves electrophilic substitution reactions where controlling the regioselectivity is a primary challenge. The literature on naphthalene alkylation predominantly focuses on achieving thermodynamically stable products like 2,6-disubstituted naphthalenes, which are valuable precursors for high-performance polymers. However, the principles and catalytic systems developed in these studies can be extrapolated to understand the synthesis of less common isomers like 1-methyl-2-isopropylnaphthalene. The formation of this compound would likely proceed via the isopropylation of 1-methylnaphthalene (B46632) or the methylation of 2-isopropylnaphthalene (B46572), with the choice of catalyst being crucial for directing the substitution pattern.

The primary catalytic systems explored for such transformations are heterogeneous solid acids, particularly zeolites, and homogeneous systems like ionic liquids. These catalysts offer advantages over traditional Friedel-Crafts catalysts (e.g., AlCl₃) by providing improved selectivity, easier separation, and enhanced environmental compatibility.

Zeolite-Based Catalysis

Zeolites are crystalline aluminosilicates with well-defined microporous structures that impart shape-selective properties to catalytic reactions. The pore dimensions can control which reactants enter, which transition states form within the pores, and which products can diffuse out. This "confining effect" is instrumental in directing the regioselectivity of naphthalene alkylation. Large-pore zeolites such as H-beta, H-Y, and Mordenite are frequently investigated for these reactions due to their ability to accommodate the bulky naphthalene ring system. dicp.ac.cn

Isopropylation Reactions:

The isopropylation of naphthalene is extensively studied, typically using isopropanol (B130326) or propene as the alkylating agent. dicp.ac.cnresearchgate.net While the primary goal is often the synthesis of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), these studies provide valuable insights into catalyst performance. For instance, large-pore zeolites have been shown to be active in naphthalene isopropylation. dicp.ac.cn In the context of synthesizing 1-methyl-2-isopropylnaphthalene, the challenge lies in directing the bulky isopropyl group to the C-2 position of 1-methylnaphthalene, which is sterically hindered by the adjacent methyl group at C-1. The shape-selective nature of zeolites could potentially be harnessed to favor this specific substitution.

One study on the liquid-phase alkylation of naphthalene with isopropyl alcohol over H-beta zeolite noted the formation of unexpected cyclized products, highlighting the complex reaction pathways that can occur. dicp.ac.cn The choice of zeolite, its acidity (Si/Al ratio), and reaction conditions (temperature, pressure) are critical parameters that influence product distribution. dicp.ac.cnbcrec.idscispace.com

| Catalyst | Substrate | Alkylating Agent | Reaction Conditions | Key Findings | Reference(s) |

| H-beta Zeolite | Naphthalene | Isopropyl Alcohol | Liquid phase, 473 K, 2 MPa | Active for isopropylation; can lead to formation of unexpected cyclized byproducts. | dicp.ac.cn |

| HY Zeolite | Naphthalene | Isopropanol | Flow reactor, liquid phase, 623 K, 40 bar | High rate of isopropylnaphthalene formation; reaction can proceed via transalkylation. | plu.mx |

| UDCaT-4 | Naphthalene | Isopropanol | Vapor-phase | Exhibits high stability, activity, and selectivity towards 2,6-diisopropylnaphthalene. | scispace.com |

| AlSBA-1 | Naphthalene | Propene | Autoclave | High activity for forming poly-isopropylnaphthalenes; product distribution governed by kinetic and thermodynamic controls rather than steric hindrance from mesopores. | bohrium.com |

Methylation and Isomerization Reactions:

An alternative route to 1-methyl-2-isopropylnaphthalene is the methylation of 2-isopropylnaphthalene. Studies on the methylation of naphthalene and 2-methylnaphthalene (B46627) (2-MN) offer relevant catalytic data. Zeolites such as SAPO-11 and ZSM-5 have demonstrated shape-selectivity in the methylation of naphthalene. ijcce.ac.irresearchgate.net SAPO-11, with its specific pore structure and mild acidity, showed high stability and selectivity for 2,6-dimethylnaphthalene (B47086) (2,6-DMN). ijcce.ac.ir

Furthermore, the isomerization of methylnaphthalenes is a closely related and important reaction. Catalytic systems, particularly modified HBEA and beta zeolites, are effective for the isomerization of 1-methylnaphthalene to the thermodynamically more stable 2-methylnaphthalene. bcrec.idrsc.orgnih.gov This reaction is crucial as 1-methylnaphthalene is often available in industrial streams and can be converted to the more desired 2-MN. scispace.combcrec.id The acidic properties of the catalyst and the reaction temperature are key factors influencing selectivity and yield. bcrec.id A study using a mixed-acid-treated HBEA zeolite achieved a 2-methylnaphthalene yield of 65.84% at 623 K. bcrec.idscispace.com

| Catalyst | Reaction Type | Substrate | Key Findings | Reference(s) |

| SAPO-11 | Methylation | Naphthalene | Higher stability and selectivity for 2,6-DMN compared to H-beta, HUSY, and ZSM-5 due to its specific pore structure and weak acidity. | ijcce.ac.ir |

| Zr-modified Beta Zeolite | Methylation | 2-Methylnaphthalene | Zr impregnation remarkably enhanced the activity and selectivity for 2,6-DMN, achieving 81% conversion of 2-MN. | ankara.edu.tr |

| Mixed acids-treated HBEA Zeolite | Isomerization | 1-Methylnaphthalene | Achieved a 65.84% yield of 2-methylnaphthalene at 623 K; catalyst acidity and temperature were critical for selectivity. | bcrec.idscispace.combcrec.id |

| Beta Zeolite | Isomerization | 1-Methylnaphthalene | Effective for isomerization to 2-methylnaphthalene; catalyst deactivation can occur via adsorption of nitrides on acid sites but can be regenerated by calcination. | rsc.orgnih.gov |

Ionic Liquid-Based Catalysis

Room temperature ionic liquids (ILs) have emerged as environmentally friendly catalysts and solvents for Friedel-Crafts alkylation reactions. researchgate.net They offer advantages such as low vapor pressure, high thermal stability, and tunable acidity. Chloroaluminate ionic liquids, in particular, have shown high catalytic activity for the alkylation of aromatics.

A study on the Friedel-Crafts alkylation of 2-methylnaphthalene with long-chain alkenes utilized ethyl-containing amine chloroaluminate ionic liquids modified with HCl. researchgate.net This system demonstrated excellent conversion and selectivity, and the products could be easily separated from the ionic liquid phase by decantation. This methodology could potentially be adapted for the isopropylation of 1-methylnaphthalene or other related reactions, providing a recyclable and efficient catalytic system. The key advantage of ILs is the ability to fine-tune their Lewis or Brønsted acidity to optimize the reaction, potentially offering a pathway to control the regioselectivity in the synthesis of specifically substituted naphthalenes. researchgate.net

Sophisticated Analytical Characterization Techniques for Naphthalene, 1 Methyl 2 1 Methylethyl Research

Advanced Chromatographic Separation Methods for Complex Mixtures

Chromatography is the cornerstone for isolating Naphthalene (B1677914), 1-methyl-2-(1-methylethyl)- from complex samples such as petroleum fractions, environmental extracts, or synthetic reaction mixtures. The choice of method depends on the volatility of the compound and the complexity of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like Naphthalene, 1-methyl-2-(1-methylethyl)-. Its high chromatographic resolution and the definitive identification provided by mass spectrometry make it ideal for analyzing this compound in various contexts.

Analysis of Volatile Oils: In the analysis of essential and volatile oils, GC-MS can identify numerous constituents, including terpenoids and aromatic compounds. nih.gov Should Naphthalene, 1-methyl-2-(1-methylethyl)- be present, its retention time and mass spectrum would allow for its distinction from other components.

Analysis of Petroleum Derivatives: Petroleum and its derivatives are exceedingly complex mixtures containing thousands of hydrocarbon compounds. nih.gov GC-MS is routinely used to characterize these samples, including the identification of various alkylated naphthalenes. nih.gov The analysis of different methylnaphthalenes, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), is well-established in this field. cdc.govnist.gov The specific isomer, 1-methyl-2-(1-methylethyl)naphthalene, would be identified based on its characteristic mass spectrum and retention index. nist.govnist.gov

Analysis of Methylnaphthalenes: The separation and identification of different methylnaphthalene isomers are critical in environmental and toxicological studies. cdc.govepa.gov GC-MS provides the necessary sensitivity and specificity to distinguish between isomers and quantify their presence even at trace levels. researchgate.netksu.edu.tr

Below is an interactive table summarizing typical GC-MS parameters for the analysis of methylnaphthalenes.

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary, DB-5 or similar (non-polar) | Separation based on boiling point and polarity. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 40-60°C, ramped to 250-300°C | Separates compounds over a wide range of boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

For exceptionally complex samples like bio-oil or heavy petroleum fractions, conventional one-dimensional GC may not provide adequate separation. nih.gov Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. researchgate.net In GC×GC, effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This technique is particularly effective for analyzing bio-oils, which are known to contain a wide variety of compounds, including phenols, furans, and alkylated aromatics. brjac.com.brresearchgate.net The structured two-dimensional chromatograms generated by GC×GC allow for the separation of isomeric compounds that co-elute in one-dimensional GC, facilitating a more detailed and accurate characterization of the sample. nih.gov

While GC-MS is suitable for the parent compound, its non-volatile derivatives, such as hydroxylated or conjugated metabolites, require High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. HPLC is particularly useful for analyzing metabolites of naphthalene and its derivatives in biological samples. epa.govnih.gov For instance, the analysis of naphthols and their glucuronide or sulfate (B86663) conjugates, which are key metabolites of naphthalene, is effectively performed using HPLC-MS. researchgate.net This method allows for the direct measurement of these polar, non-volatile compounds without the need for derivatization.

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Once isolated, spectroscopic and spectrometric techniques are used to definitively elucidate the molecular structure of Naphthalene, 1-methyl-2-(1-methylethyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For Naphthalene, 1-methyl-2-(1-methylethyl)-, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methyl protons, and the isopropyl group's methine and methyl protons. The splitting patterns and coupling constants would confirm the substitution pattern on the naphthalene core.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum would display unique signals for each carbon atom in the naphthalene ring system, as well as for the methyl and isopropyl carbons. chemicalbook.com

2D Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment.

The following table presents expected NMR chemical shift ranges for the functional groups in Naphthalene, 1-methyl-2-(1-methylethyl)-, based on data for related compounds like 1-methylnaphthalene and 2-isopropylnaphthalene (B46572). chemicalbook.comnih.govchemicalbook.com

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 8.1 | 122 - 135 |

| Naphthalene Quaternary Carbons | - | 130 - 150 |

| Methyl Group (CH₃) | ~2.7 | ~19 |

| Isopropyl Methine (CH) | ~3.2 | ~34 |

| Isopropyl Methyls (CH₃)₂ | ~1.4 | ~24 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. For Naphthalene, 1-methyl-2-(1-methylethyl)- (C₁₄H₁₆), the exact mass can be calculated and compared to the experimentally measured value to unequivocally confirm its molecular formula. For example, a related compound was found to have a calculated mass of 229.15869 for (M+H+) and an experimental value of 229.15898, demonstrating the high accuracy of HRMS. rsc.org This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary, and non-destructive techniques used to identify functional groups and elucidate the molecular structure of compounds. chemicalbook.comchemicalbook.com These methods provide a unique vibrational fingerprint for a molecule. While specific, experimentally-derived spectra for "Naphthalene, 1-methyl-2-(1-methylethyl)-" are not widely available in the public domain, the expected spectral features can be accurately predicted based on the known vibrational modes of its constituent functional groups: the naphthalene bicyclic aromatic system, the methyl group, and the isopropyl group.

FTIR Spectroscopy

FTIR spectroscopy operates on the principle of infrared light absorption by a molecule, which causes vibrations of its chemical bonds. chemicalbook.com The resulting spectrum shows absorption bands at specific wavenumbers corresponding to these vibrations. For "Naphthalene, 1-methyl-2-(1-methylethyl)-", the spectrum would be characterized by several key regions:

Aromatic C-H Stretching: Sharp absorption bands are expected in the 3100-3000 cm⁻¹ region, characteristic of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretching: Stronger absorptions corresponding to the C-H bonds of the methyl and isopropyl groups are anticipated in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: A series of bands in the 1650-1450 cm⁻¹ region will be indicative of the carbon-carbon double bonds within the aromatic naphthalene core.

Aliphatic C-H Bending: Vibrations from the bending of C-H bonds in the methyl and isopropyl groups will appear around 1470-1350 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring significantly influences the strong absorption bands in the 900-675 cm⁻¹ region. The precise positions of these bands are highly diagnostic for distinguishing between different isomers of alkylated naphthalenes.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). It provides complementary information to FTIR because the selection rules for Raman activity differ. Symmetric vibrations and non-polar bonds tend to produce strong Raman signals. chemicalbook.comnist.gov Key expected features in the Raman spectrum of "Naphthalene, 1-methyl-2-(1-methylethyl)-" include:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring are expected to produce very strong and characteristic Raman bands.

Alkyl Group Vibrations: The C-H stretching and bending modes of the methyl and isopropyl groups will also be present.

C-C Stretching: Stretching vibrations of the carbon-carbon bonds within the naphthalene ring and the alkyl substituents will contribute to the spectrum.

Computational studies on related molecules like 1-methylnaphthalene and other alkylated naphthalenes have been used to predict and assign vibrational frequencies, demonstrating the utility of these techniques in isomer differentiation. researchgate.net

Below is an interactive data table summarizing the expected vibrational bands for "Naphthalene, 1-methyl-2-(1-methylethyl)-" based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Naphthalene Ring | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Methyl & Isopropyl | Aliphatic C-H Stretch | 2975-2850 | 2975-2850 |

| Naphthalene Ring | Aromatic C=C Stretch | 1650-1450 | 1650-1450 |

| Methyl & Isopropyl | Aliphatic C-H Bend | 1470-1350 | 1470-1350 |

| Naphthalene Ring | C-H Out-of-Plane Bend | 900-675 | Weak/Inactive |

| Naphthalene Ring | Ring Breathing Mode | Weak/Inactive | Strong |

Chemometric Approaches for Data Deconvolution and Component Resolution (e.g., Heuristic Evolving Latent Projections (HELP) method)

In the analysis of complex mixtures, such as those containing various isomers of alkylated naphthalenes, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can produce data where the signals of different compounds overlap. Chemometrics offers computational methods to resolve these complex datasets.

The Heuristic Evolving Latent Projections (HELP) method is a powerful chemometric tool designed to resolve two-way data, such as that generated by GC-MS. acs.org This method can deconstruct a data matrix with co-eluting (overlapping) chromatographic peaks into the pure elution profiles and mass spectra of the individual components. nih.govresearchgate.netresearchgate.net

The HELP method functions by analyzing the data matrix in evolving windows across the chromatographic run. By applying latent projection techniques, it determines the number of significant components within each window and extracts their individual contributions. This allows for:

Resolution of Overlapping Peaks: Separating the signals of compounds that the chromatographic column cannot fully distinguish.

Identification of Minor Components: Detecting and identifying trace components that might be obscured by larger, overlapping peaks. acs.org

Pure Spectra Extraction: Generating a "clean" mass spectrum for each component, which facilitates more accurate library searching and identification.

For research on "Naphthalene, 1-methyl-2-(1-methylethyl)-", which may be present in complex matrices alongside other isomers, the HELP method would be invaluable. By applying it to GC-MS data, researchers could isolate the mass spectrum and chromatographic peak of the target compound, even in the presence of significant interference from other structurally similar molecules. This leads to more reliable identification and more accurate quantification.

The following table illustrates the workflow for using the HELP method in the analysis of a complex sample.

| Step | Description | Input | Output |

| 1 | GC-MS Analysis | A complex mixture containing various alkylated naphthalenes. | A 2D data matrix of retention time vs. m/z ratio. |

| 2 | HELP Data Processing | The raw GC-MS data matrix. | Resolved pure elution profiles and pure mass spectra for each component. |

| 3 | Component Identification | The extracted pure mass spectrum of each component. | Positive identification of each compound by comparison with spectral libraries. |

| 4 | Component Quantification | The resolved pure elution profile for each component. | Accurate concentration of each compound based on its integrated peak area. |

Mechanistic Studies of Biological Interactions of Naphthalene, 1 Methyl 2 1 Methylethyl Excluding Human Clinical Data

Biotransformation Pathways in Non-Human Organisms and In Vitro Systems

The biotransformation of Naphthalene (B1677914), 1-methyl-2-(1-methylethyl)- is expected to follow pathways similar to other alkylated naphthalenes, involving a series of oxidation and conjugation reactions designed to increase water solubility and facilitate excretion.

Role of Cytochrome P450 Enzymes in Hydroxylation and Epoxidation

The initial and rate-limiting step in the metabolism of alkylated naphthalenes is catalyzed by the cytochrome P450 (P450) monooxygenase system. nih.gov These enzymes introduce an oxygen atom into the molecule, proceeding via two principal competing pathways: oxidation of the aromatic ring (epoxidation) and oxidation of the alkyl side chains (hydroxylation). nih.govnih.gov

For methylnaphthalenes, metabolism can occur through either ring epoxidation or oxidation of the methyl group to form an alcohol. nih.gov However, studies on more extensively alkylated naphthalenes, such as diisopropylnaphthalene, show that metabolism occurs primarily through side-chain oxidation, with very little evidence of arene oxide formation. nih.gov This suggests that the presence and size of alkyl substituents significantly influence the metabolic route. In the case of Naphthalene, 1-methyl-2-(1-methylethyl)-, it is probable that P450 enzymes catalyze hydroxylation at both the methyl and isopropyl groups, as well as epoxidation of the naphthalene ring system. The oxidation of these alkyl side chains is a major pathway, likely competing with and reducing the extent of aromatic ring oxidation.

| Metabolic Pathway | Predicted Primary Metabolite | Enzyme System |

|---|---|---|

| Methyl Group Hydroxylation | (2-isopropyl-1-naphthalenyl)methanol | Cytochrome P450 |

| Isopropyl Group Hydroxylation | 2-(1-methyl-1-naphthalenyl)-2-propanol | Cytochrome P450 |

| Aromatic Ring Epoxidation | 1-methyl-2-(1-methylethyl)naphthalene oxide | Cytochrome P450 |

Conjugation Reactions and Metabolite Excretion in Experimental Models

Following the initial P450-catalyzed oxidation, the resulting hydroxylated metabolites and epoxide intermediates undergo Phase II conjugation reactions. These reactions further increase their water solubility, preparing them for elimination from the body. A primary detoxification pathway for naphthalene epoxides is conjugation with glutathione (B108866) (GSH). nih.gov This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).

The resulting glutathione conjugates are typically further processed into mercapturic acids before being eliminated. Studies on naphthalene and 2-methylnaphthalene (B46627) have shown that these mercapturic acid derivatives are major urinary metabolites in rodents. doi.orgpsu.edu Additionally, hydroxylated metabolites can be conjugated with sulfate (B86663) (via sulfotransferases) or glucuronic acid (via UDP-glucuronosyltransferases) to form sulfate and glucuronide conjugates, which are also readily excreted in the urine. nih.gov For Naphthalene, 1-methyl-2-(1-methylethyl)-, it is anticipated that its various oxidized metabolites will be conjugated with glutathione, sulfate, and glucuronic acid and primarily excreted via the urine.

Formation and Fate of Reactive Intermediates in Biological Systems

The epoxidation of the naphthalene ring by cytochrome P450 enzymes results in the formation of chemically reactive electrophilic intermediates known as arene oxides (e.g., 1-methyl-2-(1-methylethyl)naphthalene oxide). These epoxides are pivotal in the metabolic scheme as they can be detoxified through several pathways or can lead to cellular damage.

The primary detoxification routes for the epoxide are enzymatic hydration by epoxide hydrolase to form a non-reactive dihydrodiol, or conjugation with GSH as described above. However, if these detoxification pathways are overwhelmed or depleted, the reactive epoxide can covalently bind to cellular macromolecules such as proteins and nucleic acids. nih.gov This covalent binding is believed to be a key initiating event in the cellular toxicity of compounds like naphthalene and 2-methylnaphthalene. nih.gov Therefore, the balance between the formation of the reactive epoxide intermediate of Naphthalene, 1-methyl-2-(1-methylethyl)- and its detoxification via epoxide hydrolase and glutathione conjugation is a critical determinant of its potential for biological effects.

Comparative Metabolic Studies of Alkylated Naphthalene Isomers

The metabolic profile of alkylated naphthalenes varies significantly depending on the number, size, and position of the alkyl substituents. Comparing Naphthalene, 1-methyl-2-(1-methylethyl)- to other isomers provides insight into how its specific structure influences its biotransformation.

Naphthalene: Metabolism is initiated almost exclusively by P450-dependent epoxidation of the aromatic ring to form naphthalene-1,2-oxide. nih.gov

Methylnaphthalenes (1- and 2-isomers): Metabolism involves a competition between ring epoxidation and oxidation of the methyl group. nih.gov

Dimethylnaphthalenes: Metabolites derived from both methyl group oxidation and aromatic ring oxidation have been identified in the urine of treated rats.

Isopropylnaphthalenes: In contrast to less-substituted naphthalenes, isopropylnaphthalene derivatives are metabolized predominantly via side-chain oxidation. nih.gov For instance, urinary metabolites from the side-chain oxidation of isopropylnaphthalene accounted for over 40% of the administered dose in rats, while only 1.5% was eliminated as a dihydrodiol derivative from ring oxidation. nih.gov

Based on these comparisons, the metabolism of Naphthalene, 1-methyl-2-(1-methylethyl)- is predicted to be a hybrid of these patterns. The presence of both a methyl and a larger isopropyl group likely favors extensive side-chain oxidation as a major metabolic pathway, reducing the proportion of metabolism that proceeds through the formation of a potentially toxic arene oxide intermediate compared to naphthalene or monomethylnaphthalenes.

| Compound | Primary Metabolic Pathway | Reference |

|---|---|---|

| Naphthalene | Aromatic Ring Epoxidation | nih.gov |

| 2-Methylnaphthalene | Ring Epoxidation & Methyl Hydroxylation | nih.gov |

| Diisopropylnaphthalene | Alkyl Side-Chain Oxidation | nih.gov |

| Naphthalene, 1-methyl-2-(1-methylethyl)- | Predicted: Extensive Side-Chain Oxidation & Ring Epoxidation | Inferred from nih.gov |

Microbial Degradation and Bioremediation Potential

In the environment, Naphthalene, 1-methyl-2-(1-methylethyl)-, like other polycyclic aromatic hydrocarbons (PAHs), is subject to microbial degradation. A wide variety of bacteria, including species from the genera Pseudomonas, Rhodococcus, and Sphingomonas, are known to break down naphthalene and its alkylated derivatives in soil and water. mdpi.comnih.gov

The aerobic microbial degradation of naphthalenes typically begins with the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. frontiersin.org This initial step breaks the aromaticity of the ring, making it susceptible to further enzymatic cleavage and degradation, ultimately leading to mineralization into carbon dioxide and water. mdpi.com For alkylated naphthalenes, microbes may also possess enzymes that can initiate degradation by oxidizing the alkyl side chains. The presence of these alkyl groups can influence the rate and pathway of degradation. Given that diverse microbial populations can metabolize a range of PAHs, it is highly probable that Naphthalene, 1-methyl-2-(1-methylethyl)- can be effectively biodegraded by indigenous microbial communities in contaminated environments, making bioremediation a viable strategy for cleanup. frontiersin.orgnih.gov

Cellular and Molecular Responses in In Vitro and Animal Models

The cellular and molecular responses to Naphthalene, 1-methyl-2-(1-methylethyl)- in experimental models are anticipated to be driven by its metabolic activation. The formation of reactive intermediates, particularly the arene oxide, can trigger a cascade of cellular events.

A primary molecular response is the covalent binding of these reactive metabolites to cellular proteins. This adduction can alter protein structure and function, leading to disruptions in cellular processes. Another key response is the depletion of intracellular glutathione (GSH). nih.gov GSH is a critical antioxidant and is consumed during the detoxification of the naphthalene epoxide. Significant depletion of GSH can impair the cell's ability to defend against oxidative stress, leaving it more vulnerable.

Furthermore, exposure to xenobiotics like alkylated naphthalenes can lead to the induction of metabolic enzymes. For example, studies with other naphthalenic compounds have shown an upregulation of certain cytochrome P450 isoforms. This is an adaptive response mediated by nuclear receptors (e.g., the aryl hydrocarbon receptor, AhR) that sense the presence of the foreign compound and increase the expression of genes involved in its metabolism and elimination. These underlying mechanisms—protein adduction, GSH depletion, and enzyme induction—are fundamental cellular responses to exposure to metabolically activated naphthalenes.

Investigation of Molecular Targets and Ligand-Receptor Interactions

Direct investigations into the molecular targets of Naphthalene, 1-methyl-2-(1-methylethyl)- have not been extensively reported. However, research on various functionalized naphthalene scaffolds has revealed specific ligand-receptor interactions and molecular targets. These studies provide a framework for understanding how simple alkylated naphthalenes might interact with biological macromolecules.

For instance, naphthalene-based structures have been identified as inhibitors of the Kelch-like ECH-Associated Protein 1 (KEAP1) and Nuclear factor (erythroid-derived 2)-like 2 (NRF2) protein-protein interaction (PPI). nih.govnih.gov In this context, the naphthalene core serves as a scaffold to position functional groups that disrupt the binding of NRF2 to its negative regulator, KEAP1. This disruption allows NRF2 to accumulate and activate antioxidant response element (ARE)-dependent gene expression. While these studies focus on more complex derivatives, they establish the naphthalene scaffold as a viable core for interacting with the specific binding pockets of proteins like KEAP1.

Another class of naphthalene derivatives, naphthalene diimides (NDIs), has been shown to target and stabilize G-quadruplex DNA structures. acs.org The planar aromatic surface of the NDI core interacts with the G-quartets through π-π stacking, while side chains mediate interactions with the grooves of the G-quadruplex. acs.org This interaction can inhibit the activity of enzymes like telomerase and has implications for anticancer activity. Although Naphthalene, 1-methyl-2-(1-methylethyl)- lacks the imide functionalities, this research highlights the capacity of the naphthalene ring system to engage in non-covalent interactions with nucleic acid structures.

Table 1: Molecular Targets of Functionalized Naphthalene Scaffolds

| Scaffold Class | Molecular Target | Type of Interaction | Potential Biological Outcome | Reference |

|---|---|---|---|---|

| Naphthalene-based sulfonamides | KEAP1-NRF2 Protein Interface | Protein-Protein Interaction Inhibition | Activation of NRF2 antioxidant pathway | nih.govnih.gov |

| Naphthalene Diimides (NDIs) | G-Quadruplex DNA | π-π stacking on G-quartets | Inhibition of telomerase, anticancer effects | acs.org |

| Dihydronaphthalene derivatives | Sphingosine-1-phosphate (S1P) receptors | Receptor Agonism | Modulation of immune responses | researchgate.net |

Perturbations of Biochemical Pathways and Cellular Homeostasis

The introduction of alkylated naphthalenes into biological systems can perturb metabolic pathways and disrupt cellular homeostasis, primarily through enzymatic processing. The metabolism of naphthalene and its methylated analogs has been studied as a model for the bioactivation of polycyclic aromatic hydrocarbons (PAHs).

Metabolism of these compounds typically begins with oxidation mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of reactive electrophilic intermediates, such as epoxides. cdc.govcdc.gov For naphthalene, this yields 1,2-naphthalene epoxide. cdc.govcdc.gov This reactive intermediate can then undergo several competing reactions:

Glutathione Conjugation: Detoxification through conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), leading to the formation of mercapturic acids that are excreted in the urine.

Epoxide Hydrolase Action: Hydration by epoxide hydrolase to form naphthalene 1,2-dihydrodiol. This diol can be further metabolized to 1,2-dihydroxynaphthalene and then oxidized to 1,2-naphthoquinone. cdc.gov

Spontaneous Rearrangement: Spontaneous hydration to form 1-naphthol (B170400) or 2-naphthol. cdc.gov

Unlike naphthalene, methylnaphthalenes are often preferentially metabolized via oxidation of the methyl group, yielding hydroxymethyl-naphthalenes, although ring oxidation still occurs at lower rates. cdc.govcdc.gov It is plausible that Naphthalene, 1-methyl-2-(1-methylethyl)- would undergo similar metabolic activation, involving both ring epoxidation and oxidation of its alkyl side chains. The formation of reactive intermediates like epoxides and quinones can lead to covalent binding with cellular macromolecules (proteins, DNA), depletion of cellular antioxidants like glutathione, and the generation of reactive oxygen species (ROS), thereby disrupting cellular homeostasis.

In microorganisms, specific degradation pathways for alkylated naphthalenes have been identified. For example, Pseudomonas putida can degrade 1-methylnaphthalene (B46632) via two main routes: one involving hydroxylation of the aromatic ring and another involving hydroxylation of the methyl group to form 1-naphthoic acid. ethz.ch

Table 2: Key Metabolic Pathways for Naphthalene and Methylnaphthalenes

| Pathway | Key Enzymes | Key Intermediates | Consequence for Cellular Homeostasis | Reference |

|---|---|---|---|---|

| Ring Oxidation | Cytochrome P450 (CYP) monooxygenases | Epoxides (e.g., 1,2-naphthalene epoxide) | Generation of reactive electrophiles, potential for covalent adduct formation | cdc.govcdc.gov |

| Detoxification | Epoxide hydrolase, Glutathione S-transferases (GSTs) | Dihydrodiols, Glutathione conjugates | Neutralization of reactive intermediates, depletion of cellular glutathione | cdc.gov |

| Side-Chain Oxidation | Cytochrome P450 (CYP) monooxygenases | Hydroxymethyl-naphthalenes, Naphthoic acids | Formation of more polar, excretable metabolites | cdc.govethz.ch |

| Microbial Degradation | Dioxygenases, Dehydrogenases | Methyl salicylate, Methyl catechol | Environmental bioremediation | ethz.ch |

Structure-Activity Relationship (SAR) Studies for Alkylated Naphthalene Scaffolds

Structure-activity relationship (SAR) studies on various naphthalene-based compounds provide valuable insights into how modifications to the naphthalene core influence biological activity. While SAR studies specific to Naphthalene, 1-methyl-2-(1-methylethyl)- are not available, research on related scaffolds demonstrates key principles.

KEAP1-NRF2 Inhibitors: In the development of naphthalene-based NRF2 activators, SAR studies have shown that the central scaffold is crucial for activity. nih.gov Modifications to the groups attached to the naphthalene core significantly impact potency. For instance, in a series of 1,4-bis(arylsulfonamido)-naphthalene-N,N'-diacetic acids, substitutions at the 2-position of the naphthalene ring were explored. nih.gov It was found that a 2-(4-fluorobenzyloxy) substitution led to the most potent inhibition of the KEAP1-NRF2 interaction. nih.gov This suggests that specific substitutions on the naphthalene ring can occupy additional binding pockets and enhance affinity for the molecular target. The replacement of the naphthalene scaffold itself with other aromatic systems like isoquinoline (B145761) has also been explored to improve metabolic stability and reduce potential mutagenicity. nih.gov

G-Quadruplex Ligands: For naphthalene diimide (NDI) derivatives designed to target G-quadruplex DNA, SAR studies have focused on the nature and length of the side chains attached to the imide nitrogens. The anticancer activity of these compounds is influenced by the length of the alkyl linkers connecting heterocyclic groups (like pyrrolidino or piperidino) to the NDI core, with shorter linkers sometimes resulting in more favorable activity. acs.org The number and position of these substituents also play a critical role in determining both binding affinity for the G-quadruplex and biological efficacy. acs.org

S1P Receptor Agonists: In a series of dihydronaphthalene scaffolds designed as sphingosine-1-phosphate (S1P₁) receptor agonists, SAR studies revealed that substituents on both a propylene (B89431) linker and a terminal benzene (B151609) ring influence activity. researchgate.net For example, introducing a methyl group at the 2-position of the propylene linker and a chlorine atom on the terminal benzene ring resulted in a compound with potent S1P₁ agonistic activity and selectivity over the S1P₃ receptor. researchgate.net This highlights how alkyl and halogen substitutions on side chains attached to a naphthalene-type core can fine-tune receptor interactions.

Table 3: Summary of Structure-Activity Relationship Findings for Naphthalene Scaffolds

| Scaffold/Target | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Naphthalene-based KEAP1-NRF2 Inhibitors | Substitution at the 2-position of the naphthalene ring | 2-(4-fluorobenzyloxy) group increased inhibitory potency. | nih.gov |

| Replacement of naphthalene with isoquinoline | Maintained potency with improved mutagenic profile. | nih.gov | |

| Naphthalene Diimide G-Quadruplex Ligands | Length of alkyl linkers on side chains | Shorter linkers sometimes led to higher anticancer activity. | acs.org |

| Dihydronaphthalene S1P₁ Agonists | Substitution on propylene linker and terminal phenyl ring | (S)-methyl group on linker and para-chloro on phenyl ring enhanced potency and selectivity. | researchgate.net |

Theoretical and Computational Chemistry Applied to Naphthalene, 1 Methyl 2 1 Methylethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies employing Density Functional Theory (DFT) or ab initio methods, such as B3LYP, HF/6-31G(d), or MP2/6-31G(d), were found for Naphthalene (B1677914), 1-methyl-2-(1-methylethyl)-. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

There are no available research articles that apply these methods to determine the electronic properties of 1-isopropyl-2-methylnaphthalene.

Prediction of Spectroscopic Properties

Similarly, the literature lacks computational predictions of spectroscopic data, like NMR chemical shifts or vibrational frequencies, for this compound. While experimental spectra may exist, theoretical calculations that correlate with and help assign these spectra have not been published.

Molecular Dynamics Simulations and Conformational Analysis

The dynamic behavior and conformational preferences of Naphthalene, 1-methyl-2-(1-methylethyl)- have not been the subject of published molecular dynamics simulations.

Exploration of Conformational Landscapes and Rotational Barriers

No studies were identified that explore the conformational landscape or calculate the rotational barriers associated with the isopropyl and methyl substituents of this specific naphthalene derivative.

Solvent Effects on Molecular Conformation and Reactivity

The influence of different solvents on the conformation and potential reactivity of Naphthalene, 1-methyl-2-(1-methylethyl)- has not been computationally modeled in the available scientific literature.

Computational Modeling of Reaction Mechanisms and Kinetics

There is no published research focusing on the computational modeling of reaction mechanisms, transition states, or kinetic parameters for reactions involving Naphthalene, 1-methyl-2-(1-methylethyl)-. While studies exist for the combustion and decomposition of simpler compounds like 1-methylnaphthalene (B46632), these findings cannot be directly extrapolated to the target molecule. nih.gov

Transition State Identification for Synthetic Pathways

The synthesis of specific alkylated naphthalenes like 1-methyl-2-(1-methylethyl)-naphthalene often involves reactions such as isomerization and alkylation of naphthalene precursors. Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions by identifying and characterizing their transition states.

Transition state theory is a fundamental concept in chemical kinetics, describing the fleeting molecular configuration that exists at the point of maximum energy along a reaction coordinate. Identifying this transition state is key to understanding the reaction's feasibility, rate, and selectivity.

Key Research Findings:

Isomerization Mechanisms: The formation of various alkylnaphthalene isomers can occur through mechanisms like 1,2-methyl shifts, which are often acid-catalyzed. Computational models can be employed to calculate the energy barriers associated with these shifts, predicting the most likely isomerization pathways.

Electrophilic Aromatic Substitution: The introduction of alkyl groups onto the naphthalene ring system typically proceeds via electrophilic aromatic substitution. Quantum mechanical calculations can model the approach of the electrophile to the naphthalene core, identifying the transition states for substitution at different positions. The relative energies of these transition states determine the regioselectivity of the alkylation reaction.

Catalyst Effects: In industrial synthesis, catalysts are often used to improve reaction efficiency. Computational studies can simulate the interaction of the naphthalene substrate with the catalyst surface or active site, elucidating how the catalyst lowers the activation energy of the desired reaction pathway.

Computational Approaches:

Density Functional Theory (DFT) is a widely used computational method for locating transition states. By mapping the potential energy surface of a reaction, researchers can identify the saddle point corresponding to the transition state. Advanced techniques, such as nudged elastic band (NEB) methods, can be used to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate.

The table below summarizes common synthetic reactions for alkylnaphthalenes and the role of computational chemistry in identifying their transition states.

| Reaction Type | Description | Role of Computational Chemistry |

| Friedel-Crafts Alkylation | Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. | Modeling the formation of the electrophile and its subsequent attack on the naphthalene ring to determine the transition state for C-C bond formation. |

| Isomerization | Rearrangement of alkyl groups on the naphthalene ring, often driven by thermodynamic stability. | Calculating the energy barriers for methyl and isopropyl group migration to identify the most favorable isomerization pathways and transition state geometries. |

| Transalkylation | Transfer of an alkyl group from one aromatic molecule to another. | Simulating the intermolecular transfer of the alkyl group and identifying the transition state of this bimolecular reaction. |

Simulation of Environmental Degradation Processes

Understanding the environmental fate of Naphthalene, 1-methyl-2-(1-methylethyl)- is crucial for assessing its ecological impact. Computational simulations provide a means to predict and analyze its degradation pathways through processes like photodegradation and biodegradation.

Photodegradation:

In the presence of sunlight, polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives can undergo photodegradation. Computational models can simulate this process by:

Calculating Electronic Excitations: Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectrum of the molecule, identifying the wavelengths of light it is likely to absorb.

Modeling Reaction with Oxidants: The excited-state molecule can react with atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃). Computational chemistry can model the reaction pathways and calculate the activation energies for these degradation reactions.

Studies on naphthalene and alkylated naphthalenes have shown that photodegradation proceeds via pseudo-first-order kinetics. The process often leads to the formation of various oxygenated products. nih.gov

Biodegradation:

Microbial degradation is a key process for the removal of organic pollutants from the environment. Computational methods can help elucidate the complex enzymatic reactions involved in the biodegradation of Naphthalene, 1-methyl-2-(1-methylethyl)-.

Enzyme-Substrate Docking: Molecular docking simulations can predict how the naphthalene derivative binds to the active site of degradative enzymes, such as dioxygenases.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for a detailed study of the enzymatic reaction mechanism. The reactive center is treated with high-level quantum mechanics, while the surrounding protein and solvent are described using classical molecular mechanics.

Research on the microbial degradation of substituted naphthalenes has revealed that the process can be initiated by either monoxygenation of a methyl group or dioxygenation of the aromatic ring. frontiersin.org The presence and position of alkyl substituents significantly influence the metabolic pathway and the rate of degradation. For instance, alkyl side chains can be preferentially oxidized over the aromatic ring, which may reduce the formation of potentially more toxic aromatic oxidation products. nih.gov

The following table outlines the simulated degradation processes and their potential products.

| Degradation Process | Simulated Aspects | Potential Degradation Products |

| Photodegradation | Light absorption, reaction with reactive oxygen species. | Alcohols, aldehydes, ketones, quinones. nih.gov |

| Biodegradation | Enzyme-substrate binding, enzymatic reaction mechanisms. | Hydroxylated naphthalenes, ring-cleavage products (e.g., substituted salicylates), and further metabolites. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Naphthalene Derivatives

QSAR and QSPR models are computational tools that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These models are essential for predicting the behavior of new or untested chemicals, thereby reducing the need for extensive experimental testing.

QSAR Modeling for Toxicity Prediction:

QSAR models are widely used in predictive toxicology. libretexts.org For naphthalene derivatives, these models can predict various toxicological endpoints, such as acute and chronic toxicity. The general form of a QSAR model is:

Activity = f (Molecular Descriptors)

Molecular descriptors are numerical values that encode structural or physicochemical features of a molecule. For Naphthalene, 1-methyl-2-(1-methylethyl)-, relevant descriptors could include:

Topological descriptors: Describing the connectivity of atoms.

Quantum chemical descriptors: Such as HOMO/LUMO energies, partial charges, and dipole moment.

Hydrophobicity descriptors: Like the octanol-water partition coefficient (logP).

By training a model on a dataset of naphthalene derivatives with known toxicities, a statistically significant relationship can be established. This model can then be used to predict the toxicity of Naphthalene, 1-methyl-2-(1-methylethyl)-. Various software tools and databases are available for developing and validating QSAR models. europa.euqsartoolbox.org

QSPR Modeling for Physicochemical Properties:

QSPR models are used to predict important physicochemical properties that govern the environmental fate and transport of a chemical. For Naphthalene, 1-methyl-2-(1-methylethyl)-, QSPR can be used to estimate properties such as:

Boiling point

Vapor pressure

Water solubility

Octanol-water partition coefficient (Kow)

Studies on methylated naphthalenes have shown that properties like water solubility and vapor pressure tend to decrease with an increasing number of alkyl groups, while the octanol-water partition coefficient increases. nih.gov These models often use descriptors derived from chromatographic methods or calculated from molecular structure.

The table below provides examples of properties that can be predicted using QSAR and QSPR models for naphthalene derivatives.

| Model Type | Predicted Property/Activity | Example Descriptors |

| QSAR | Acute toxicity (e.g., LC50) | Lipophilicity (logP), molar refractivity, H-bond acceptors/donors. europa.eu |

| QSAR | Chronic toxicity (e.g., NOAEL) | Structural alerts for specific mechanisms of toxicity. |

| QSPR | Boiling Point | Molecular weight, polarizability, connectivity indices. |

| QSPR | Water Solubility | Surface area, polarity, logP. nih.gov |

| QSPR | Octanol-Water Partition Coefficient (Kow) | Molecular volume, polarizability, number of methyl groups. nih.gov |

Industrial and Advanced Material Applications of Naphthalene, 1 Methyl 2 1 Methylethyl and Its Derivatives

Role as Chemical Precursors and Intermediates in Organic Synthesis (e.g., for dyes and resins)

Naphthalene (B1677914), 1-methyl-2-(1-methylethyl)- serves as an intermediate in the manufacturing of various organic compounds, including dyes and resins evitachem.com. The reactivity of the naphthalene core, combined with the directing effects of the alkyl substituents, allows for a range of chemical modifications.

In the synthesis of dyes, alkylnaphthalenes can be functionalized through processes such as sulfonation, nitration, and subsequent reduction to amines, which are key intermediates for azo and other classes of dyes. For instance, 1-methylnaphthalene (B46632) is utilized as a dye intermediate made-in-china.com. The presence of the methyl and isopropyl groups in Naphthalene, 1-methyl-2-(1-methylethyl)- can influence the color and fastness properties of the final dye molecule.

While specific resins derived directly from Naphthalene, 1-methyl-2-(1-methylethyl)- are not extensively documented, the general class of alkylnaphthalenes is employed in the production of specialty resins. These resins can exhibit desirable properties such as thermal stability and chemical resistance.

A general synthetic pathway for naphthalene-based intermediates is presented below:

| Reaction Step | Reagents and Conditions | Product Type | Potential Application |

| Alkylation | Naphthalene, Propylene (B89431)/Isopropyl Halide, Acid Catalyst | Isopropylnaphthalene | Chemical Intermediate nih.gov |

| Nitration | Alkylnaphthalene, Nitric Acid, Sulfuric Acid | Nitroalkylnaphthalene | Precursor for Amines |

| Reduction | Nitroalkylnaphthalene, Reducing Agent (e.g., Fe/HCl) | Aminoalkylnaphthalene | Dye Intermediate |

Potential Applications in Advanced Materials and Polymer Science (e.g., additives for improved gas barrier performance)

The incorporation of naphthalene moieties into polymer structures is a known strategy to enhance their performance characteristics, including gas barrier properties. The rigid and planar structure of the naphthalene ring can lead to more efficient polymer chain packing, reducing the free volume and thus hindering the permeation of gases nih.gov.

While the direct use of Naphthalene, 1-methyl-2-(1-methylethyl)- as a polymer additive for gas barrier improvement is not well-documented, research on related structures provides a basis for its potential in this area. For example, a polyimide containing a naphthalene ring in its backbone demonstrated superior gas barrier properties with extremely low water vapor and oxygen transmission rates nih.gov. The presence of alkyl groups, as in Naphthalene, 1-methyl-2-(1-methylethyl)-, could potentially enhance its compatibility and dispersion within a polymer matrix, a critical factor for the effectiveness of additives nih.gov.

The table below illustrates the effect of incorporating specific structural units on the gas barrier properties of polymers.

| Polymer Base | Additive/Monomer Type | Observed Effect on Gas Barrier | Reference |

| Polyimide | Naphthalene-containing diamine | Significant improvement in barrier to H₂O and O₂ | nih.gov |

| High-Density Polyethylene (HDPE) | Ethylated Carbon Clusters (ECC) from Asphaltene | Reduction in O₂ and CO₂ permeability | nih.gov |

Catalytic Activity and Role in Process Chemistry (e.g., catalytic reforming processes)

Methylnaphthalenes can undergo isomerization and other reforming reactions over various catalysts. For example, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene (B46627) over modified zeolite catalysts bcrec.id. This type of reaction is crucial for producing specific isomers required for the synthesis of high-value chemicals.

The catalytic behavior of different naphthalene derivatives in reforming processes is summarized below:

| Feedstock | Catalyst | Process | Key Findings | Reference |

| 1-Methylnaphthalene | Mixed acids-treated HBEA zeolite | Isomerization | High selectivity and yield for 2-methylnaphthalene | bcrec.id |

| Naphthalene | PW/C | Isopropylation | Formation of diisopropylnaphthalene and triisopropylnaphthalene isomers | researchgate.net |

Specialty Chemical Manufacturing and Product Development

Naphthalene, 1-methyl-2-(1-methylethyl)- and its isomers are utilized as intermediates in the manufacturing of a variety of specialty chemicals. These include pharmaceuticals, agrochemicals, and fragrances evitachem.com. The specific substitution pattern of the alkyl groups on the naphthalene ring influences the chemical and physical properties of the resulting products.

For instance, 2-isopropylnaphthalene (B46572) is a known chemical intermediate nih.gov. Diisopropylnaphthalenes are used as multipurpose solvents and also as chemical intermediates nih.gov. The development of products from these starting materials often involves multi-step synthetic sequences to introduce desired functional groups and build molecular complexity.

The following table lists some specialty chemicals and their precursors from the alkylnaphthalene family.

| Precursor | Product/Application Area | Reference |

| Naphthalene, 1-methyl-2-(1-methylethyl)- | Pharmaceuticals, Agrochemicals, Fragrances | evitachem.com |

| 2-Isopropylnaphthalene | General Chemical Intermediate | nih.gov |

| Diisopropylnaphthalene | Multipurpose Solvent, Chemical Intermediate | nih.gov |

| 1-Methylnaphthalene | Surfactants, Pesticide Emulsifiers, Plant Growth Stimulators | made-in-china.com |

Future Research Directions and Unexplored Avenues for Naphthalene, 1 Methyl 2 1 Methylethyl

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The pursuit of environmentally benign chemical processes necessitates the development of synthetic routes that are both efficient and sustainable. For Naphthalene (B1677914), 1-methyl-2-(1-methylethyl)-, future research should focus on moving beyond traditional Friedel-Crafts alkylation, which often relies on stoichiometric amounts of Lewis acid catalysts and can generate significant waste.

Key research areas include:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as zeolites (e.g., HY, H-Beta) and sulfated zirconia, for the alkylation of 1-methylnaphthalene (B46632) with an isopropylating agent. rsc.orgresearchgate.net These catalysts offer the advantages of being reusable, reducing corrosive waste streams, and potentially offering higher regioselectivity. Future studies should aim to optimize catalyst structure, acidity, and pore size to maximize the yield of the desired 1,2-disubstituted product while minimizing the formation of other isomers. rsc.orgresearchgate.net

Catalyst Deactivation and Regeneration: A significant challenge with zeolite catalysts is deactivation due to coke formation. rsc.org Future work should focus on understanding the mechanisms of deactivation during the synthesis of Naphthalene, 1-methyl-2-(1-methylethyl)- and developing efficient in-situ regeneration protocols to extend the catalyst's lifespan, making the process more economically viable. rsc.org

Innovations in Trace Analytical Methodologies for Environmental and Biological Matrices

Detecting and quantifying Naphthalene, 1-methyl-2-(1-methylethyl)- at trace levels in complex matrices like water, soil, and biological tissues is essential for assessing its environmental distribution and potential exposure risks. Current methods for general PAHs often involve laborious and solvent-intensive extraction steps. nih.gov

Future research should be directed towards:

Automated and High-Throughput Methods: Developing fully automated protocols that combine online solid-phase extraction (SPE) with liquid chromatography (LC) and tandem mass spectrometry (MS/MS). nih.govlabrulez.com This approach would significantly reduce sample preparation time, minimize the use of hazardous solvents, and allow for the rapid analysis of a large number of samples. nih.gov

Advanced Ionization Techniques: Investigating the application of advanced ionization sources, such as dopant-assisted atmospheric pressure photoionization (APPI), for the sensitive detection of Naphthalene, 1-methyl-2-(1-methylethyl)-. nih.gov This could enhance selectivity and sensitivity, particularly for complex environmental samples where matrix effects can be a significant challenge.

Solid-Phase Microextraction (SPME): Further development and validation of SPME methods coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound in sediment pore water. alphalab.com This technique offers a solvent-free approach to sample preparation and can provide valuable information on the bioavailable fraction of the compound in sediments. alphalab.com

Advanced Modeling of Environmental Transport and Degradation Kinetics in Complex Systems

Predicting the environmental behavior of Naphthalene, 1-methyl-2-(1-methylethyl)- requires sophisticated models that can simulate its transport and degradation in various environmental compartments.

Unexplored avenues in this area include:

Multimedia Environmental Fate Models: Developing and parameterizing multimedia fate models to predict the distribution of Naphthalene, 1-methyl-2-(1-methylethyl)- in air, water, soil, and biota. pnas.orgnih.gov This would involve determining key physicochemical properties of the compound, such as its partition coefficients and degradation half-lives in different media. pnas.org

Biodegradation Kinetic Models: Formulating models that describe the dissolution of this compound from non-aqueous phase liquids (NAPLs) and its subsequent biodegradation in the aqueous phase. nih.gov These models should incorporate both the physicochemical processes of mass transfer and the kinetics of microbial degradation, including potential inhibitory effects of metabolites. nih.gov

Watershed-Scale Transport Modeling: Integrating a multimedia model for Naphthalene, 1-methyl-2-(1-methylethyl)- with a hydrological model, such as the Soil and Water Assessment Tool (SWAT), to simulate its fate and transport on a watershed scale. nih.gov This would allow for the identification of critical processes, such as degradation, deposition, volatilization, and runoff, that control its environmental concentrations. nih.gov

Deeper Elucidation of Non-Human Biotransformation Mechanisms and Downstream Molecular Effects

Understanding how non-human organisms metabolize Naphthalene, 1-methyl-2-(1-methylethyl)- is crucial for assessing its potential toxicity and bioaccumulation. Research on related compounds, such as 2-isopropylnaphthalene (B46572), has shown that metabolism primarily occurs through oxidation of the alkyl side chain. nih.gov

Future research should focus on:

Metabolite Identification and Pathway Elucidation: Conducting in vivo and in vitro studies with key aquatic and terrestrial organisms to identify the major metabolites of Naphthalene, 1-methyl-2-(1-methylethyl)-. This would involve using advanced analytical techniques like high-resolution mass spectrometry to characterize the chemical structures of the biotransformation products and elucidate the metabolic pathways. nih.govnih.gov

Role of Microbial Degradation: Investigating the role of various bacterial species, particularly from genera like Pseudomonas and Sphingobium, in the degradation of this compound. frontiersin.orgnih.gov This includes identifying the specific enzymes and genetic pathways involved in its breakdown, which could have applications in bioremediation. frontiersin.orgnih.gov

Downstream Molecular Effects: Exploring the downstream molecular effects of exposure to Naphthalene, 1-methyl-2-(1-methylethyl)- and its metabolites in non-human organisms. This could involve transcriptomic, proteomic, and metabolomic approaches to identify changes in gene expression, protein levels, and metabolic profiles that may indicate mechanisms of toxicity.

Computational Design and Predictive Science for Next-Generation Naphthalene Derivatives with Targeted Functionalities

Computational methods offer a powerful tool for designing new naphthalene derivatives with specific desired properties while minimizing undesirable characteristics.

Future research in this area should involve: